2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL
Description
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a 3-chlorophenyl-substituted 1,2,4-oxadiazole moiety via a methylsulfanyl bridge. The structure includes a hydroxyethyl group at position 5 and a methyl group at position 6 of the pyrimidine ring. This compound’s synthesis likely involves coupling reactions and characterization via techniques such as $ ^1 \text{H-NMR} $, LC-MS, and elemental analysis, as seen in analogous studies .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9-12(5-6-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)10-3-2-4-11(17)7-10/h2-4,7,22H,5-6,8H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDMRYRBAUYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under acidic conditions to form an amidoxime, which is then cyclized with a chlorophenyl derivative.
Attachment of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Construction of the pyrimidin-4-ol ring: The final step involves the condensation of the oxadiazole-sulfanyl intermediate with a suitable pyrimidine precursor, followed by hydroxylation and methylation reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the hydroxyethyl group could play key roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 3-chlorophenyl-oxadiazole and hydroxyethyl-pyrimidine motifs. Key comparisons with structurally analogous compounds include:
*Calculated based on molecular formula $ \text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_3\text{S} $.
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct binding interactions compared to the 4-chlorophenyl analog in . For instance, the meta substitution could reduce steric hindrance in enzyme active sites .
- Hydroxyethyl vs. Methoxy/Trifluoromethyl : The hydroxyethyl group enhances water solubility, contrasting with lipophilic substituents like trifluoromethyl (e.g., in ’s compound), which improve membrane permeability but may reduce bioavailability .
Molecular Properties
- Hydrophilicity : The target compound’s hydroxyethyl group likely increases its aqueous solubility compared to benzodioxol or trifluoromethyl-containing analogs (e.g., ).
- Metabolic Stability : Sulfanyl linkages, as seen in the target and ’s compound, are generally resistant to oxidative metabolism, enhancing in vivo stability .
Notes
- Structural Validation : The compound’s crystal structure (if resolved) would likely use SHELX software, a standard in small-molecule crystallography .
- Limitations : Direct pharmacological data for the target compound is absent; inferences are based on structural analogs. Experimental studies are needed to confirm bioavailability, toxicity, and target engagement.
- Synthesis : Synthetic routes may parallel ’s methods, involving nucleophilic substitution and cyclization reactions .
Biological Activity
The compound 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C15H18ClN3O3S
Molecular Weight: 353.84 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole show promising antibacterial and antifungal activities against various pathogens. Specifically, compounds similar to the one demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that oxadiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound was found to inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell survival .
Enzyme Inhibition
The compound's ability to inhibit enzymes has also been studied. It was found to exhibit inhibitory activity against cholinesterases, which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation: The presence of the oxadiazole ring is linked to antioxidant properties, which can protect cells from oxidative damage.
- Cell Signaling Interference: The compound may interfere with key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.
- Enzyme Interaction: The sulfanyl group enhances the binding affinity to target enzymes, increasing the efficacy of inhibition.
Study on Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds with similar structural features to the target molecule showed significant inhibition zones against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for some derivatives .
Anticancer Activity Assessment
A study evaluated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives led to a reduction in cell viability by more than 70% at concentrations of 25 µM after 48 hours of treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
